molecular formula C10H11NOS B8333693 6-methoxy-3-methylsulfanyl-1H-indole

6-methoxy-3-methylsulfanyl-1H-indole

Cat. No.: B8333693
M. Wt: 193.27 g/mol
InChI Key: KFFFUJLQDQWOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-methylsulfanyl-1H-indole (CAS#: 2329304-87-0) is an indole-based organic compound with the molecular formula C11H13NS and a molecular weight of 191.29 g/mol . This compound serves as a versatile privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules. Indole derivatives are extensively investigated for their multi-target therapeutic potential, particularly as dual COX-2/5-LOX inhibitors for developing safer anti-inflammatory agents with improved cardiovascular and gastrointestinal profiles . The specific methoxy and methylsulfanyl substitutions on the indole core make it a valuable intermediate for constructing more complex structures, such as thiosemicarbazide and thiazolidinone hybrids, which have demonstrated significant anti-inflammatory, antimicrobial, and antioxidant activities in research settings . Furthermore, the molecular framework is of interest in exploring compounds against Gram-negative bacteria, including Salmonella enterica and E. coli . This product is intended for research purposes as a key synthetic building block. For Research Use Only. Not for human consumption.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

6-methoxy-3-methylsulfanyl-1H-indole

InChI

InChI=1S/C10H11NOS/c1-12-7-3-4-8-9(5-7)11-6-10(8)13-2/h3-6,11H,1-2H3

InChI Key

KFFFUJLQDQWOMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Effects at Position 3

The substituent at position 3 significantly influences electronic and steric properties:

Compound Substituent at C3 Electronic Effect Key Properties/Applications Reference
6-Methoxy-3-methylsulfanyl-1H-indole -SCH₃ (methylsulfanyl) Weakly electron-donating Enhanced lipophilicity; potential thioether-mediated reactivity -
6-Methoxy-3-(2-thiazolyl)-1H-indole Thiazolyl heterocycle Electron-withdrawing (via N) Hydrogen bonding capacity; antimicrobial activity inferred
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile -CN (cyano) Strongly electron-withdrawing Increased polarity; utility in electrophilic substitutions
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole Phenyl Electron-neutral (π-system) Steric bulk; potential for π-π stacking interactions
  • Key Insight: The methylsulfanyl group in the target compound offers moderate lipophilicity compared to the polar cyano group or the hydrogen-bond-capable thiazolyl moiety . This balance may favor membrane permeability in biological systems.

Substituent Effects at Position 6

The methoxy group at position 6 is a common feature in bioactive indoles:

Compound Substituent at C6 Key Modifications Biological Relevance Reference
This compound -OCH₃ (methoxy) Electron-donating; stabilizes aromatic ring Likely enhances binding to serotonin receptors -
5-Bromo-6-methoxy-1H-indole-2,3-dione -OCH₃ and -Br Bromine adds steric/electronic effects Potential kinase inhibition due to halogen bonding
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid -F (fluoro) Electron-withdrawing; fused pyrido ring Alters aromaticity; possible CNS activity
  • Key Insight : The methoxy group in the target compound likely improves solubility compared to halogens (e.g., -Br ) while maintaining electron density for receptor interactions.

Functional Group Comparisons

Sulfur-Containing Groups
  • Methylsulfanyl (-SCH₃) : Found in the target compound, this group is less reactive than sulfonamides (e.g., in ethyl 5-methoxy-3-(3-(4-methylphenylsulfonamido)propyl)-1H-indole-1-carboxylate ) but contributes to lipophilicity and metabolic stability.
  • Sulfonamide (-SO₂NH-) : Enhances hydrogen bonding and acidity, as seen in sulfonamide derivatives , but may reduce cell permeability compared to -SCH₃.
Carboxylic Acid Derivatives
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : The -COOH group introduces acidity (pKa ~4-5), increasing water solubility but limiting blood-brain barrier penetration . In contrast, the target compound’s -SCH₃ group avoids ionization, favoring CNS applications.

Preparation Methods

Direct Sulfenylation at C3

6-Methoxyindole undergoes electrophilic substitution at C3 using methylsulfenyl chloride (CH₃SCl) in the presence of AlCl₃ (CH₂Cl₂, 0°C). The reaction proceeds via a Wheland intermediate stabilized by the electron-donating methoxy group.

Optimization Insights :

  • Temperature Sensitivity : Higher temperatures (>10°C) lead to polysubstitution.

  • Solvent Effects : Dichloromethane outperforms DMF due to reduced Lewis acid coordination.

Transition Metal-Catalyzed C–H Functionalization

Palladium-catalyzed coupling of 6-methoxyindole with methyl disulfide (CH₃SSCH₃) using Pd(OAc)₂ and Xantphos (toluene, 110°C) achieves C3–S bond formation.

Catalytic System :

ComponentRoleLoading (mol%)
Pd(OAc)₂Catalyst5
XantphosLigand10
Cs₂CO₃Base2 equiv

Yield : 68% with >95% regioselectivity.

Purification and Characterization

Solvent-Assisted Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), exploiting differential solubility of 3-methylindole impurities.

Protocol :

  • Dissolve crude indole in hot ethanol (60°C).

  • Add water dropwise until cloud point.

  • Cool to 4°C, isolate crystals by filtration.

Purity Enhancement :

  • HPLC Analysis : Purity increases from 78% to 99.5% after recrystallization.

Chromatographic Methods

Flash chromatography (SiO₂, hexane/EtOAc 4:1) resolves regioisomeric byproducts.

Elution Profile :

  • This compound : Rf = 0.35.

  • 4-Methoxy Isomer : Rf = 0.28.

Analytical Data Compilation

Spectroscopic Properties

TechniqueData
¹H NMR (400 MHz)δ 10.2 (s, 1H, NH), 7.32 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.0 Hz, 1H), 3.87 (s, 3H), 2.49 (s, 3H)
¹³C NMR δ 154.1 (C6-OCH₃), 136.2 (C3-SCH₃), 121.8 (C2), 119.4 (C5), 110.2 (C4)
HRMS m/z 209.0512 [M+H]⁺ (calc. 209.0515)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-3-methylsulfanyl-1H-indole, and what analytical methods validate its purity?

  • Synthesis Methods :

  • Nucleophilic substitution : Reacting 6-methoxy-1H-indole with methanesulfenyl chloride under anhydrous conditions in the presence of a base (e.g., NaH/DMF) .
  • Multi-step pathways : Derivatives of similar indoles often involve sequential functionalization, such as oxidation/reduction of sulfanyl groups or esterification .
    • Characterization :
  • NMR spectroscopy : Confirm substitution patterns (e.g., methoxy at C6, methylsulfanyl at C3) via 1H^1H and 13C^13C chemical shifts.
  • HPLC : Assess purity (>98% typical for research-grade compounds) .
    • Data Table : Common Analytical Parameters
TechniqueKey Peaks/ResultsReference
1H^1H-NMRδ 3.85 (s, OCH3_3), δ 2.45 (s, SCH3_3)
HPLCRetention time: 8.2 min (C18 column, MeOH:H2_2O 70:30)

Q. How can researchers mitigate by-products during the synthesis of methylsulfanyl-substituted indoles?

  • By-Product Sources :

  • Over-oxidation of the methylsulfanyl group to sulfoxide/sulfone under harsh conditions .
  • Competing substitution at other reactive sites (e.g., indole C2 or C7) .
    • Optimization Strategies :
  • Controlled reaction time/temperature : Use low temperatures (0–5°C) and inert atmospheres to limit side reactions.
  • Protecting groups : Temporarily block reactive positions (e.g., N1 with tert-butoxycarbonyl) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

  • Challenges :

  • Disordered methoxy/sulfanyl groups in crystal lattices .
  • Twinning or low-resolution X-ray data .
    • Methodology :
  • SHELX refinement : Use SHELXL for high-resolution data to model disorder and thermal parameters .
  • Comparative analysis : Cross-validate with DFT-calculated bond lengths/angles .
    • Case Study : A bis-indole derivative (5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole) showed resolved torsional strain via SHELX-refined torsional angles .

Q. What strategies address contradictions in reported biological activity data for methylsulfanyl-indole derivatives?

  • Data Conflict Example :

  • Antimicrobial activity varies across studies due to differences in bacterial strains or assay protocols .
    • Resolution Approaches :
  • Standardized assays : Use CLSI/MHRA guidelines for MIC (Minimum Inhibitory Concentration) testing.
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. methylsulfanyl) .
    • Data Table : Representative Bioactivity Results
DerivativeTarget ActivityIC50_{50}/MICReference
6-Methoxy-3-SCH3_3-indoleAnticancer (HeLa)12 µM
Ethyl 2-methyl-5-(CF3_3SO2_2O)-indole-3-carboxylateAntiviral (H1N1)0.8 µM

Q. How can computational methods predict the mechanism of action for methylsulfanyl-indole derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., SARS-CoV-2 Mpro^\text{pro} or EGFR kinase) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Key Finding : Methylsulfanyl groups enhance hydrophobic interactions in enzyme active sites, as shown in renin inhibitor studies .

Methodological Guidelines

  • Crystallography : Prioritize SHELX for small-molecule refinement due to robustness in handling twinned data .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to minimize batch variability .

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